3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine
Description
3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a primary amine group at the 3-position of one phenyl ring and methoxy substituents at the 3' and 4' positions of the adjacent ring. This structure places it within a broader class of aryl amines, which are pivotal intermediates in pharmaceutical and materials chemistry. The methoxy groups contribute electron-donating effects, enhancing resonance stabilization and influencing intermolecular interactions such as hydrogen bonding and π-π stacking.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)aniline |
InChI |
InChI=1S/C14H15NO2/c1-16-13-7-6-11(9-14(13)17-2)10-4-3-5-12(15)8-10/h3-9H,15H2,1-2H3 |
InChI Key |
UEEQIMJOHONHML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0): Replaces methoxy groups with fluorine atoms, introducing strong electron-withdrawing effects.
3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine (CAS 2279838-25-2): Substitutes one methoxy group with a methyl group, balancing electron donation (methoxy) with steric bulk (methyl). The methyl group may enhance lipophilicity, favoring membrane permeability in drug candidates .
6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine (CAS 1215223-23-6): Adds an aminophenoxy group, introducing a secondary amine and ether linkage.
Electronic Comparison:
Physicochemical Properties
Available data for analogs suggest trends in melting points, solubility, and stability:
- Melting Points : Methoxy-substituted compounds (e.g., N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine, 163–165°C ) generally exhibit higher melting points than fluoro or methyl derivatives due to stronger intermolecular forces.
- Lipophilicity : Methyl and trifluoromethyl groups (e.g., 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine ) increase logP values, enhancing blood-brain barrier penetration.
- Acid-Base Behavior : The primary amine (pKa ~4–5) in this compound contrasts with diamines (e.g., 3,3'-dimethylbiphenyl-4,4'-diamine , pKa ~6–7), which exhibit dual protonation states affecting solubility at physiological pH.
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